molecular formula C9H11BN2O2 B1386929 1,7-Dimethyl-1H-indazole-5-boronic acid CAS No. 1310383-75-5

1,7-Dimethyl-1H-indazole-5-boronic acid

Cat. No.: B1386929
CAS No.: 1310383-75-5
M. Wt: 190.01 g/mol
InChI Key: YOKNKBHSACYLPB-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative with the molecular formula C9H11BN2O2. It is a solid compound that is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1H-indazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,7-dimethyl-1H-indazole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted indazole compounds .

Scientific Research Applications

1,7-Dimethyl-1H-indazole-5-boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-indazole-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with certain biomolecules, affecting their function. This property is exploited in various applications, including enzyme inhibition and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-1H-indazole-5-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1,7-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNKBHSACYLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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